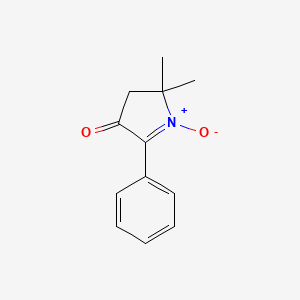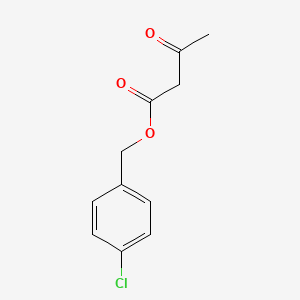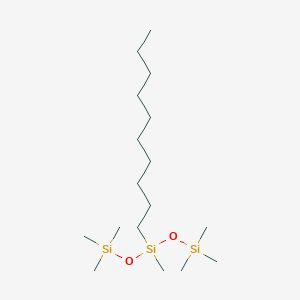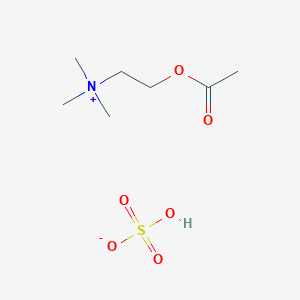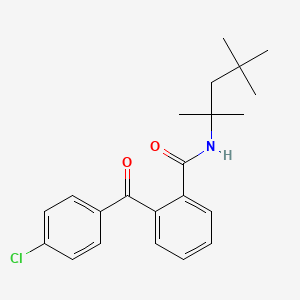
2-(4-Chlorobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound features a chlorobenzoyl group and a trimethylpentan-2-yl group attached to the benzamide core, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide typically involves the acylation of an amine with a chlorobenzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct. The general reaction scheme is as follows:
Starting Materials: 4-Chlorobenzoyl chloride, 2,4,4-trimethylpentan-2-amine
Reaction Conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine), temperature (0-25°C)
Procedure: The amine is added to a solution of the chlorobenzoyl chloride in the solvent, followed by the addition of the base. The reaction mixture is stirred at the specified temperature until completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Chlorobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the chlorobenzoyl group or reduce other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in receptor binding studies.
Medicine: Exploration of its pharmacological properties for potential therapeutic applications.
Industry: Use as a precursor in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzoylbenzamide: Lacks the chlorobenzoyl and trimethylpentan-2-yl groups, resulting in different chemical and biological properties.
4-Chlorobenzamide: Contains the chlorobenzoyl group but lacks the benzamide core and trimethylpentan-2-yl group.
N-(2,4,4-Trimethylpentan-2-yl)benzamide: Contains the trimethylpentan-2-yl group but lacks the chlorobenzoyl group.
Uniqueness
2-(4-Chlorobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide is unique due to the presence of both the chlorobenzoyl and trimethylpentan-2-yl groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
55275-56-4 |
|---|---|
Fórmula molecular |
C22H26ClNO2 |
Peso molecular |
371.9 g/mol |
Nombre IUPAC |
2-(4-chlorobenzoyl)-N-(2,4,4-trimethylpentan-2-yl)benzamide |
InChI |
InChI=1S/C22H26ClNO2/c1-21(2,3)14-22(4,5)24-20(26)18-9-7-6-8-17(18)19(25)15-10-12-16(23)13-11-15/h6-13H,14H2,1-5H3,(H,24,26) |
Clave InChI |
CCEXRMLEJJCCMG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CC(C)(C)NC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Nitropyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14632476.png)


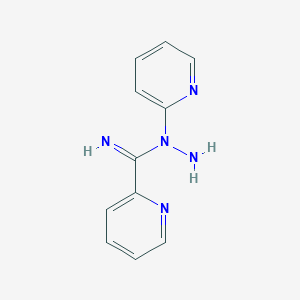
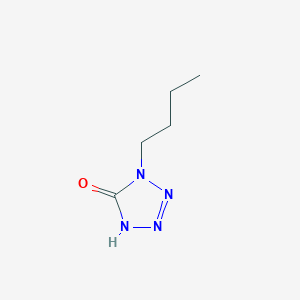
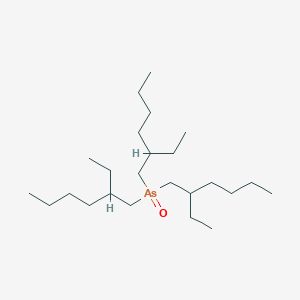
![[1,1'-Biphenyl]-4-yl 3-[4-(hexyloxy)phenyl]prop-2-enoate](/img/structure/B14632510.png)
